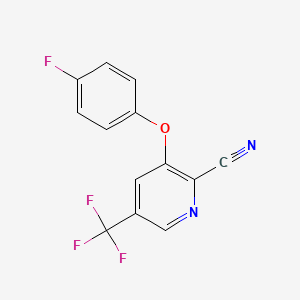

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Beschreibung

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group, a trifluoromethyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Eigenschaften

IUPAC Name |

3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYZTFPYVLCXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Diazotization: The amine group is converted to a diazonium salt.

Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the fluorine atom.

Coupling Reaction: The fluorophenol derivative is then coupled with a pyridine derivative containing a trifluoromethyl group and a carbonitrile group under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Trifluoromethylation via Fluorination

The trifluoromethyl group is typically introduced through a multi-step fluorination process. In vapor-phase reactors, chlorination of methyl groups on pyridine derivatives precedes fluorination to yield trifluoromethyl-substituted products. For example, chlorination of 3-picoline followed by fluorination produces 3-trifluoromethylpyridine (3-TF) intermediates, which undergo further chlorination to generate derivatives like 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) . These methods highlight the role of controlled reaction conditions (e.g., catalyst fluidization, temperature regulation) in achieving selective fluorination.

Cyanation via Substitution

The cyano group at the 2-position is synthesized through substitution reactions. A patent describes a method involving dissolving a chloro-substituted pyridine derivative in a solvent, adding an activating agent (e.g., a base), and heating under reflux for 4–6 hours. This step facilitates the replacement of a leaving group (e.g., chlorine) with a cyanide ion, yielding the cyano-substituted product . The use of low-toxicity solvents (e.g., dichloromethane) and acidic workup (e.g., hydrochloric acid) ensures efficient product isolation while minimizing environmental impact.

Nucleophilic Aromatic Substitution

The fluorophenoxy group may undergo nucleophilic aromatic substitution under specific conditions. While fluorine is a poor leaving group, steric and electronic factors in the substituted pyridine ring could enable substitution. For instance, the fluorine atom in the phenoxy group might react with strong nucleophiles (e.g., amines, thiols) in the presence of a catalyst or under high-temperature conditions, though direct experimental evidence for this specific compound is limited in the provided sources.

Reactivity of the Cyano Group

The cyano group at the 2-position is highly reactive and can participate in transformations such as:

-

Hydrolysis : Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction : Formation of amines or alcohols via catalytic hydrogenation or reagents like lithium aluminum hydride.

-

Alkylation : Reaction with alkyl halides to form nitrile-substituted derivatives.

While these reactions are typical for nitriles, specific experimental data for this compound are not detailed in the provided sources.

Comparison of Key Reaction Types

Research Implications

The compound’s synthesis and reactivity are closely tied to its applications in agrochemicals and pharmaceuticals. For example, trifluoromethylpyridine derivatives are used as intermediates in herbicide development, targeting enzymes like protoporphyrinogen oxidase . The cyano group’s versatility further enables its incorporation into complex molecules with tailored biological activity .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its unique structural characteristics that enhance biological activity.

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target proteins. This property is crucial in designing effective pharmaceuticals.

-

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549. These studies indicated IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent .

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals, particularly as a pesticide or herbicide.

- Antifungal Activity : Research indicates that trifluoromethyl-pyridine derivatives show enhanced antifungal properties compared to traditional compounds. For instance, a study found that certain derivatives exhibited potent activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml .

-

Case Study: Pesticidal Efficacy

A comprehensive evaluation of the compound's efficacy against common agricultural pests revealed significant insecticidal activity. The results indicated that the compound outperformed several conventional pesticides in terms of effectiveness against resistant strains .

Table 1: Summary of Biological Activities

Table 2: Efficacy Against Pathogens

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenoxy and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the carbonitrile group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

- 3-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

- 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable molecule for various applications in research and industry.

Biologische Aktivität

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorophenoxy group and a trifluoromethyl group. The presence of these functional groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H9F4N2O |

| Molecular Weight | 292.23 g/mol |

| CAS Number | 1214329-49-3 |

The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, which can lead to modulation of metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can interact with receptors, potentially altering signaling cascades that are crucial for cell survival and function.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research. Its cytotoxic effects have been evaluated against various cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated that this compound possesses potent cytotoxic activity against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 1.54 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon Cancer) | 1.17 | Inhibits proliferation |

Case Studies

- MCF-7 Cell Line Study : In a study assessing the effects on the MCF-7 breast cancer cell line, flow cytometry analysis indicated that treatment with the compound led to increased levels of caspase-3 activation, suggesting that it triggers apoptosis through intrinsic pathways. The study reported an IC50 value of 0.65 µM, indicating high potency compared to standard chemotherapeutics like doxorubicin .

- U-937 Cell Line Evaluation : Another investigation focused on the U-937 cell line revealed that the compound effectively induced apoptosis and caused cell cycle arrest at the G1 phase. The IC50 was determined to be 1.54 µM, demonstrating its potential as an anticancer agent.

Research Applications

The unique properties of this compound make it valuable in various fields:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors.

- Biological Studies : Utilized in assays to study enzyme activity and protein interactions, providing insights into cellular mechanisms.

- Material Science : Employed in developing advanced materials with unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile?

- Methodological Answer : A three-step synthesis involving halogen exchange, nucleophilic substitution, and cyanation is commonly employed. For example, potassium fluoride in sulfolane can replace chlorine with fluorine in intermediates (halogen exchange), followed by phenoxy group coupling under catalytic conditions (e.g., Pd-mediated cross-coupling) . Yields are optimized by controlling reaction time (12–24 hrs), temperature (80–120°C), and solvent polarity. Purity is confirmed via HPLC (>95%) and HRMS (e.g., m/z 369.9788 for intermediates) .

Q. How is the compound structurally characterized to confirm regiochemistry and substituent orientation?

- Methodological Answer : X-ray crystallography (monoclinic system, space group P2₁/n) resolves bond angles (e.g., C–F bond at 123.1°) and crystal packing. NMR (¹H/¹³C/¹⁹F) identifies substituent positions:

- ¹⁹F NMR: Distinct signals for trifluoromethyl (-67 ppm) and fluorophenoxy (-112 ppm) groups.

- ¹H NMR: Coupling constants (e.g., J = 8.5 Hz for aromatic protons) confirm para-substitution on the phenoxy ring .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. chloro, phenoxy vs. thioether) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 3-((4-chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile. Key findings:

- Fluorophenoxy groups enhance metabolic stability compared to thioethers due to reduced CYP450-mediated oxidation.

- Trifluoromethyl improves lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in CNS-targeted studies.

- Replacements with pyrrole or amino groups alter receptor binding (e.g., 10-fold lower IC₅₀ for kinase inhibition) .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic attack susceptibility at the cyano group .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., PIM1 kinase). The trifluoromethyl group forms van der Waals contacts with hydrophobic pockets (ΔG ~-9.2 kcal/mol), while the fluorophenoxy group stabilizes π-π stacking with Tyr-114 .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers).

- Meta-Analysis : Compare data across studies using PubChem BioAssay (AID 1259401). Discrepancies often arise from cell-line variability (e.g., IC₅₀ = 0.8 µM in HeLa vs. 2.3 µM in HEK293) or assay endpoints (viability vs. target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.